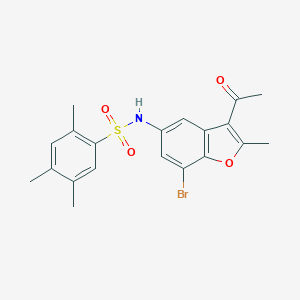![molecular formula C25H23NO5S B280976 Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B280976.png)
Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate, also known as EPC, is a chemical compound that has been widely used in scientific research. This compound belongs to a class of compounds known as benzofuran derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate in lab experiments is its potent biological activity. It has been shown to exhibit activity at low concentrations, making it a useful tool for investigating various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate. One area of research is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another area of research is to investigate its mechanism of action in more detail, which could lead to the development of more potent and selective analogs. Additionally, this compound could be used as a tool to study the role of certain enzymes and signaling pathways in various biological processes.
Métodos De Síntesis
The synthesis of Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate can be achieved by condensation of 4-ethylphenylsulfonyl chloride with 2-phenyl-1-benzofuran-3-carboxylic acid in the presence of triethylamine and subsequent esterification with ethanol. The purity of the synthesized this compound can be confirmed by various analytical techniques such as NMR, HPLC, and mass spectrometry.
Aplicaciones Científicas De Investigación
Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been used as a fluorescent probe to study the binding of drugs to human serum albumin.
Propiedades
Fórmula molecular |
C25H23NO5S |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
ethyl 5-[(4-ethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H23NO5S/c1-3-17-10-13-20(14-11-17)32(28,29)26-19-12-15-22-21(16-19)23(25(27)30-4-2)24(31-22)18-8-6-5-7-9-18/h5-16,26H,3-4H2,1-2H3 |
Clave InChI |
MQBDHXLJTWJJJE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC)C4=CC=CC=C4 |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)
![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)

![3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B280930.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide](/img/structure/B280932.png)
